molecular formula C14H15NO2S B2446240 N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide CAS No. 1396847-73-6

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide

Cat. No.: B2446240
CAS No.: 1396847-73-6
M. Wt: 261.34
InChI Key: UXGZABAKHZWBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
  • N-(3-hydroxy-3-phenylpropyl)furan-3-carboxamide
  • N-(3-hydroxy-3-phenylpropyl)pyrrole-3-carboxamide

Uniqueness

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological properties. Thiophenes are five-membered heteroaromatic compounds that incorporate sulfur into their structure, contributing to their unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Inhibition of Anti-apoptotic Proteins : Similar thiophene derivatives have been shown to inhibit anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells. This inhibition can lead to increased apoptosis in tumor cells, enhancing the efficacy of cancer therapies .
  • Cell Cycle Regulation : The compound may influence cell cycle progression by modulating signaling pathways associated with cell survival and proliferation, particularly those involving the Akt pathway .
  • Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives possess antimicrobial properties, potentially making them candidates for treating infections.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. Research indicates that compounds in this class can induce cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)<10Induction of apoptosis via Bcl-2 inhibition
N-(3-hydroxy-3-(phenyl)propyl)thiopheneHL-60 (leukemia)<15Mitochondrial pathway activation

These findings underscore the potential of this compound as an effective agent in cancer treatment protocols.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that thiophene derivatives exhibit antimicrobial effects. A study highlighted the ability of similar compounds to inhibit bacterial growth, indicating potential applications in treating infections caused by resistant strains .

Case Studies

  • Case Study on Apoptosis Induction : A study evaluated the effects of this compound on HL-60 cells, demonstrating that it induces apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased Annexin V binding, indicative of early apoptotic events.
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties showed that derivatives similar to N-(3-hydroxy-3-phenylpropyl)thiophene exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibiotics .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZABAKHZWBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.